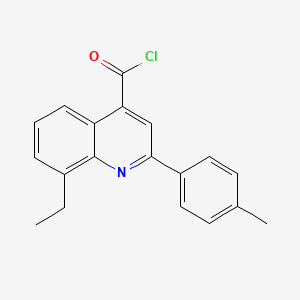

8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

Historical Context of Quinoline Chemistry

The foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This landmark discovery established the fundamental framework for an entire class of nitrogen-containing heterocyclic compounds that would eventually lead to the development of sophisticated derivatives such as this compound. Runge's pioneering work occurred during his tenure at the Chemische Produktenfabrik in Oranienburg, where he systematically investigated coal tar oil as a byproduct of illuminating gas manufacture. His methodical approach to isolating organic compounds from coal tar not only yielded quinoline but also contributed to the discovery of phenol, aniline, and other fundamental aromatic compounds.

The historical significance of Runge's discovery extended beyond the immediate identification of quinoline itself. In 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to their different chemical behaviors, but German chemist August Hoffmann eventually recognized that these differences were attributable to contamination rather than structural variations, confirming that both compounds were identical. This early confusion and subsequent clarification exemplified the challenges faced by nineteenth-century chemists in characterizing heterocyclic compounds and established the importance of rigorous purification and characterization methods that remain essential in modern quinoline derivative synthesis.

The evolution from Runge's basic quinoline extraction to contemporary compounds like this compound illustrates the remarkable advancement in synthetic organic chemistry over nearly two centuries. While Runge worked with naturally occurring quinoline from coal tar, modern synthetic approaches enable the precise construction of complex quinoline derivatives with specific substitution patterns designed for targeted applications. The development of named synthetic reactions such as the Skraup synthesis, Friedlander synthesis, and Combes quinoline synthesis provided systematic methodologies for constructing quinoline frameworks with desired substituents. These synthetic innovations laid the groundwork for creating specialized derivatives like this compound, which incorporates multiple strategic modifications to the basic quinoline structure.

Significance in Heterocyclic Chemistry

Heterocyclic chemistry represents one of the most significant areas of organic chemistry, yielding a vast array of molecules with profound biological and synthetic importance. Within this context, quinoline and its derivatives occupy a particularly prominent position due to their unique structural characteristics and diverse applications. More than 85% of all biologically active chemical entities contain a heterocyclic component, underscoring the fundamental importance of compounds such as this compound in contemporary chemical research. The quinoline scaffold serves as a versatile template for drug design and development, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature.

The significance of quinoline derivatives in heterocyclic chemistry stems from their ability to participate in both electrophilic and nucleophilic substitution reactions, similar to their parent compounds benzene and pyridine. This dual reactivity profile enables synthetic chemists to introduce diverse functional groups at specific positions on the quinoline ring system, as exemplified by the complex substitution pattern in this compound. The compound's carbonyl chloride functionality at the 4-position represents a particularly reactive site that can undergo various transformations including nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. This reactivity makes such derivatives valuable synthetic intermediates for constructing more complex molecular architectures.

The heterocyclic nature of quinoline compounds contributes to their stability and biological activity through several mechanisms. The aromatic character of the fused benzene-pyridine system provides thermodynamic stability while the nitrogen atom introduces polarity and potential for hydrogen bonding interactions. In the case of this compound, the strategic placement of substituents modifies the electronic properties of the quinoline core, potentially enhancing its interaction with biological targets or altering its chemical reactivity patterns. The ethyl group at the 8-position and the methylphenyl substituent at the 2-position contribute to the overall lipophilicity of the molecule, while the carbonyl chloride group provides a reactive handle for further synthetic transformations.

Contemporary research in heterocyclic chemistry increasingly emphasizes green chemistry approaches for synthesizing quinoline derivatives, reflecting growing environmental consciousness in chemical research. The development of environmentally friendly synthetic methodologies, including solvent-free reactions, the use of recyclable catalysts, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis, represents a significant advancement in quinoline chemistry. These approaches are particularly relevant for compounds like this compound, where multiple synthetic steps may be required to achieve the desired substitution pattern, making efficiency and sustainability considerations increasingly important.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The base name "quinoline" indicates the fundamental heterocyclic structure consisting of a benzene ring fused to a pyridine ring, also known as 1-azanaphthalene or benzo[b]pyridine. The numerical prefixes in the compound name specify the precise positions of substituents on the quinoline ring system: the ethyl group is located at position 8, the 4-methylphenyl group is attached at position 2, and the carbonyl chloride functional group is positioned at the 4-carbon of the quinoline ring.

| Structural Component | Position | Chemical Formula | IUPAC Designation |

|---|---|---|---|

| Base quinoline ring | Core structure | C₉H₇N | Quinoline |

| Ethyl substituent | Position 8 | C₂H₅ | 8-Ethyl |

| Methylphenyl group | Position 2 | C₇H₇ | 2-(4-methylphenyl) |

| Carbonyl chloride | Position 4 | COCl | 4-carbonyl chloride |

| Complete molecule | Combined structure | C₁₉H₁₆ClNO | This compound |

The classification of this compound extends beyond simple nomenclature to encompass its chemical behavior and potential applications. As a quinoline derivative, it belongs to the broader category of nitrogen-containing heterocyclic aromatic compounds. The presence of the carbonyl chloride functional group classifies it as an acyl chloride, a highly reactive class of compounds known for their utility in synthetic organic chemistry. The molecular formula C₁₉H₁₆ClNO indicates a molecular weight of 309.8 grams per mole, positioning it among medium-sized organic molecules suitable for pharmaceutical applications.

The systematic classification of this compound also considers its potential tautomeric forms and conformational flexibility. The quinoline ring system exhibits resonance stabilization similar to naphthalene, with the nitrogen atom contributing additional electronic complexity. The 4-methylphenyl substituent at position 2 introduces additional aromatic character and potential for π-π stacking interactions, while the ethyl group at position 8 provides aliphatic character that may influence the compound's solubility and membrane permeability properties. The carbonyl chloride group represents the most reactive component of the molecule, capable of hydrolysis under aqueous conditions to form the corresponding carboxylic acid, thereby altering the compound's classification and properties.

Properties

IUPAC Name |

8-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-3-13-5-4-6-15-16(19(20)22)11-17(21-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTOAIPOGDAYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675496 | |

| Record name | 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160261-22-2 | |

| Record name | 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction conditions generally include:

Reagent: Thionyl chloride (SOCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Temperature: Reflux (approximately 40-50°C)

Duration: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or water under ambient conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Carboxylic Acid: Formed from hydrolysis.

Alcohols or Amines: Formed from reduction.

Scientific Research Applications

Chemistry

8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as an intermediate in the synthesis of various quinoline derivatives. These derivatives are significant in the development of pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The acyl chloride functionality allows for further nucleophilic substitutions, facilitating the creation of complex molecules .

Biology

This compound has been studied for its potential biological activities , particularly:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. For example, compounds structurally related to this compound have shown efficacy against various pathogens.

- Anticancer Properties : Several studies have highlighted its potential in cancer treatment. The mechanism often involves inducing apoptosis in cancer cells through pathways such as p53 activation and mitochondrial disruption .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development:

- Therapeutic Agents : The compound's ability to modify biomolecules makes it a candidate for designing novel therapeutic agents targeting specific diseases, including cancer and infectious diseases.

Case Study 1: Anticancer Activity

A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.76 | Induction of apoptosis via p53 activation |

| Compound B | A549 | 1.47 | Inhibition of cell proliferation |

| Compound C | U-937 | 0.12 | Disruption of mitochondrial function |

These results underscore the potential therapeutic applications of this compound in oncology.

Case Study 2: Antimicrobial Activity

Research has shown that quinoline derivatives can inhibit bacterial growth effectively. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, displaying significant antibacterial activity.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities and therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) or carbonyl chloride at position 4 increases electrophilicity, favoring nucleophilic acyl substitution (e.g., amidation, esterification) .

- Electron-Donating Groups (EDGs) : Methoxy (OMe) or methyl (Me) groups at the phenyl ring (position 2) stabilize intermediates via resonance but reduce electrophilicity .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl, CF₃) at position 2 hinder reaction kinetics, as seen in D7 (2-(4-CF₃Ph)-quinoline-4-COCl), which shows slower amidation compared to D9 (2-(3-MePh)-quinoline-4-COCl) .

Spectral Data Comparison

¹H NMR shifts for select compounds (in CDCl₃):

- This compound: Quinoline H-3 (δ 8.98 ppm), ethyl CH₂ (δ 1.42–1.48 ppm) .

- D9 (2-(3-MePh)-quinoline-4-COCl): H-3 (δ 8.92 ppm), methyl singlet (δ 2.40 ppm) .

- C3 (2-(4-ClPh)-quinoline-4-COCl): H-3 (δ 8.89 ppm), aromatic Cl-coupled splitting (δ 7.50–7.60 ppm) .

Biological Activity

8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and chlorination. The structural properties of this compound are crucial as they influence its biological activity. The presence of the quinoline moiety is essential for its interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures to this compound demonstrate potent cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.76 | Induction of apoptosis via p53 activation |

| Compound B | A549 | 1.47 | Inhibition of cell proliferation |

| Compound C | U-937 | 0.12 | Disruption of mitochondrial function |

These compounds often induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways, leading to cell cycle arrest and programmed cell death .

Antibacterial and Antifungal Activity

Quinoline derivatives also exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Antibacterial |

| C. albicans | 0.0048 | Antifungal |

| S. aureus | 5.64 | Antibacterial |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogenic microorganisms, suggesting their potential use in treating infections .

Case Studies

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 0.76 µM against MCF-7 breast cancer cells. The mechanism was attributed to increased p53 expression and subsequent activation of apoptotic pathways .

- Antimicrobial Properties : Another investigation reported that a quinoline derivative showed promising antibacterial activity against E. coli with an MIC value of 0.0195 mg/mL, indicating its potential as a treatment for bacterial infections .

- Synergistic Effects : Research has also indicated that combining quinoline derivatives with conventional antibiotics may enhance their antibacterial efficacy, potentially overcoming resistance mechanisms in pathogens .

Q & A

Q. What are the established synthetic routes for 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically by refluxing the corresponding carboxylic acid derivative (e.g., 8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. details a protocol where thionyl chloride (3.0 equiv) is added to the carboxylic acid (1.0 equiv) and refluxed for 3 hours. Post-reaction, excess SOCl₂ is removed under reduced pressure. Optimization strategies include:

- Stoichiometry : Increasing SOCl₂ to 4.0 equiv for complete conversion.

- Temperature : Maintaining reflux (70–80°C) to avoid side reactions.

- Purification : Using column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Monitoring via TLC or HPLC ensures reaction progress .

Table 1 : Example Reaction Conditions

| Starting Material | Reagent (Equiv.) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | SOCl₂ (3.0) | 70–80 | 3 | 85–90 |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In CDCl₃, the quinoline core protons resonate at δ 7.5–9.0 ppm, while ethyl (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 2.4 ppm, singlet) are upfield. The carbonyl chloride (C=O) carbon appears at δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : A sharp C=O stretch at ~1770 cm⁻¹ confirms the acyl chloride group .

- X-ray Crystallography : Use SHELX (for refinement) and WinGX (for data processing) to resolve crystal structures. demonstrates a mean C–C bond length of 1.48 Å and R factor <0.05 for related quinoline derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of HCl vapors (released during hydrolysis).

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies >0.3 ppm may arise from solvent effects (e.g., DMSO vs. CDCl₃) or conformational dynamics. Strategies include:

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM in Gaussian) .

- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR to detect rotational barriers in the ethyl or methyl groups.

- 2D NMR : HSQC and HMBC correlations resolve overlapping signals from the quinoline ring and substituents .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects.

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methylphenyl moiety to modulate electrophilicity of the carbonyl chloride.

- Biological Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate binding affinity. reports IC₅₀ values <1 µM for quinoline derivatives targeting enzymatic pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Electrostatic Potential Maps : Generated via DFT (e.g., Gaussian) to identify electrophilic sites (e.g., carbonyl carbon charge density: +0.35 e).

- Transition-State Modeling : Calculate activation energies for reactions with amines or alcohols using QM/MM methods.

- Solvent Effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., THF vs. DMF) .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported for similar quinoline-carbonyl chlorides?

- Methodological Answer : Variations may stem from polymorphism or impurities. Strategies include:

- Recrystallization : Use ethanol/water mixtures to isolate a single crystalline phase.

- DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 120–130°C).

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.